molecular formula C12H18N2O3S B3336337 1,1-Diethyl-3-(4-methylphenyl)sulfonylurea CAS No. 23730-10-1

1,1-Diethyl-3-(4-methylphenyl)sulfonylurea

Cat. No. B3336337
CAS RN: 23730-10-1
M. Wt: 270.35 g/mol
InChI Key: QZJMCHATEVRINW-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Specific chemical reactions involving “1,1-Diethyl-3-(4-methylphenyl)sulfonylurea” are not mentioned in the available resources. Sulfonylureas, in general, are known to undergo a variety of chemical reactions, including hydrolysis and reactions with amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1,1-Diethyl-3-(4-methylphenyl)sulfonylurea” are not explicitly mentioned in the available resources. A related compound, “2,2,-Diethyl-N-[(4-methylphenyl)sulfonyl]-1,3-benzothiazoline-3(2H)-formamide”, is reported to be a white solid with a melting point of 103–105 °C .

properties

IUPAC Name

1,1-diethyl-3-(4-methylphenyl)sulfonylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-4-14(5-2)12(15)13-18(16,17)11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJMCHATEVRINW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)NS(=O)(=O)C1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30321230
Record name 1,1-diethyl-3-(4-methylphenyl)sulfonylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30321230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Diethyl-3-(4-methylphenyl)sulfonylurea

CAS RN

23730-10-1
Record name NSC372131
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372131
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1-diethyl-3-(4-methylphenyl)sulfonylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30321230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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